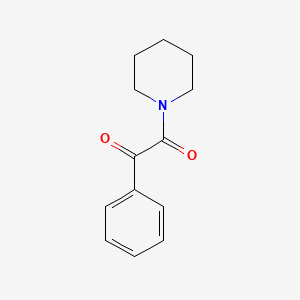
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
Übersicht
Beschreibung
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (PPED) is an organic molecule with a molecular weight of 204.22 g/mol . It has been shown to be a potent inhibitor of methylphenidate in vitro and in vivo . It is also known to inhibit the transfer of certain substances .
Molecular Structure Analysis
The molecular formula of this compound is C13H15NO2 . The SMILES string representation of the molecule is C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.26 g/mol . The density is predicted to be 1.154±0.06 g/cm3 . The boiling point is predicted to be 343.0±25.0 °C . The melting point is 107-108 °C .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives in nucleophilic aromatic substitution reactions has been studied, highlighting their potential in organic synthesis. For instance, the reaction between piperidine and trinitrobenzene or dinitrobenzene results in the formation of nitro-piperidinobenzene compounds. This process, which follows second-order kinetics, has been used to understand the mechanism of nucleophilic aromatic substitution reactions involving the nitro-group (Pietra & Vitali, 1972).
Role in Drug Metabolism
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione derivatives, as part of a broader group of compounds, are involved in drug metabolism processes. The potency and selectivity of Cytochrome P450 (CYP) enzyme inhibitors are critical for understanding drug-drug interactions, and compounds like 2-phenyl-2-(1-piperidinyl)propane (PPP) are known for their selectivity towards certain CYP isoforms, playing a significant role in the metabolism of various pharmaceuticals (Khojasteh et al., 2011).
Pharmacophoric Contributions in Drug Design
The structural components of arylcycloalkylamines, including phenyl piperidines, are recognized for their pharmacophoric contributions, particularly in antipsychotic agents. These components are essential for improving potency and selectivity at certain receptors, such as D2-like receptors. Understanding the role of specific pharmacophoric groups, like arylalkyl substituents, is crucial in designing compounds with desired binding affinity and selectivity (Sikazwe et al., 2009).
Synthesis of Heterocyclic Compounds
1-Phenyl-2-thiocyanatoethanone, a related compound, serves as an important intermediate in the synthesis of diverse and novel heterocyclic systems. Its chemical reactivity allows for the preparation of various synthetically useful heterocycles, showcasing the versatility of compounds in this chemical family in contributing to the field of heterocyclic chemistry (Gouda, 2013).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is classified as Eye Dam. 1 according to the GHS classification, and the precautionary statements include P280 - P305 + P351 + P338 .
Eigenschaften
IUPAC Name |
1-phenyl-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCMJUJHSJAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2708732.png)
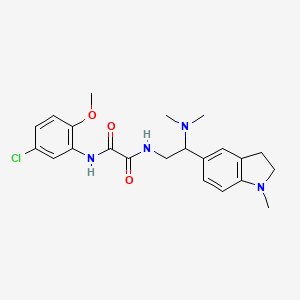
![1-(4-benzylpiperidin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2708734.png)
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)
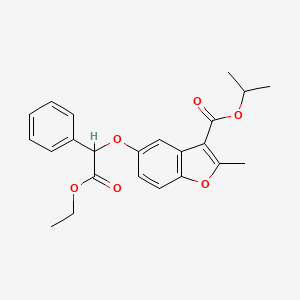
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

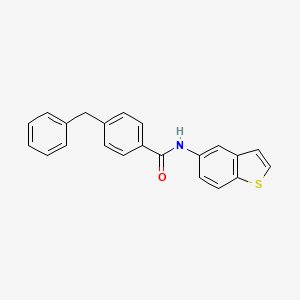
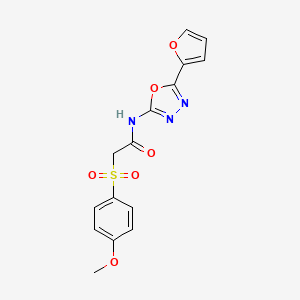
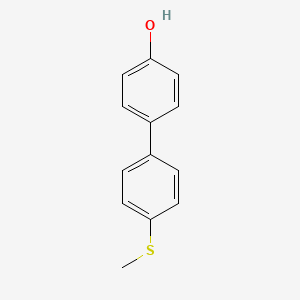
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
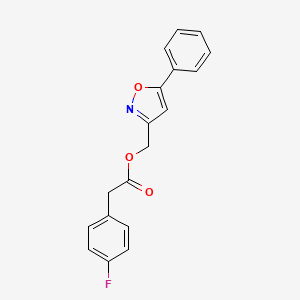
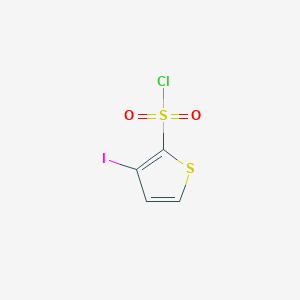
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)
